Argininosuccinic acid (disodium)
Description
Argininosuccinate (B1211890) Synthetase (ASS) Catalysis
The synthesis of argininosuccinic acid is catalyzed by the enzyme argininosuccinate synthetase (ASS). wikipedia.orgwikipedia.org This enzyme is central to the de novo synthesis of arginine in all living organisms and is a key component of the urea (B33335) cycle in vertebrates. wikipedia.orgpnas.org
The synthesis of argininosuccinic acid involves the condensation of three substrates: citrulline, aspartate, and adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov The reaction is energetically driven by the hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate (PPi). pnas.org
This reaction is the rate-limiting step in the synthesis of arginine. wikipedia.orgresearchgate.net The activity of ASS is subject to regulation at the transcriptional level by various factors including glucocorticoids, cAMP, glucagon, and insulin (B600854). wikipedia.org Furthermore, the enzyme's expression can be influenced by its substrates, with citrulline up-regulating and arginine down-regulating its expression. wikipedia.org
Here is a table summarizing the substrates and products of the ASS-catalyzed reaction:
| Substrates | Products |
| Citrulline | Argininosuccinate |
| Aspartate | Adenosine Monophosphate (AMP) |
| Adenosine Triphosphate (ATP) | Pyrophosphate (PPi) |
The catalytic mechanism of ASS proceeds in a stepwise manner. Initially, citrulline's ureido oxygen attacks the α-phosphate of ATP, leading to the formation of a citrullyl-AMP intermediate. wikipedia.orgebi.ac.uk This activation step is significantly stimulated by the binding of aspartate. ebi.ac.uk Subsequently, the α-amino group of L-aspartate performs a nucleophilic attack on the imino carbon of the citrullyl-AMP intermediate, resulting in the formation of argininosuccinate and the release of AMP. wikipedia.orgebi.ac.uk
Integration within the Urea Cycle
Argininosuccinic acid is a critical intermediate in the urea cycle, a metabolic pathway primarily occurring in the liver of ureotelic organisms, including mammals. wikipedia.orgrarediseases.org
The formation of argininosuccinate represents the fourth step in the urea cycle. nih.govwikipedia.org This cycle is essential for the conversion of highly toxic ammonia (B1221849), a byproduct of amino acid catabolism, into the less toxic compound urea, which is then excreted from the body. wikipedia.orgmedlineplus.gov The synthesis of argininosuccinate occurs in the cytosol of liver cells. nih.govnewenglandconsortium.org
The steps of the urea cycle are as follows:
Formation of carbamoyl (B1232498) phosphate (B84403).
Synthesis of citrulline from ornithine and carbamoyl phosphate. wikipedia.org
Condensation of citrulline and aspartate to form argininosuccinate. wikipedia.org
Cleavage of argininosuccinate to form arginine and fumarate (B1241708). wikipedia.org
Hydrolysis of arginine to produce urea and ornithine. wikipedia.org
The synthesis of argininosuccinic acid is a pivotal step in the incorporation of a second nitrogen atom into the urea molecule. The first nitrogen atom comes from ammonia, and the second is derived from aspartate. By facilitating this condensation, ASS plays a direct role in the detoxification of ammonia and the excretion of excess nitrogen from the body. medlineplus.govthinkgenetic.org In conditions where the subsequent enzyme in the cycle, argininosuccinate lyase, is deficient, argininosuccinic acid accumulates and is excreted in the urine, providing an alternative pathway for nitrogen removal. nih.govnih.gov
Interplay with the Citrulline-Nitric Oxide Cycle
Beyond its role in the urea cycle, argininosuccinic acid is also a key player in the citrulline-nitric oxide (NO) cycle. wikipedia.org This cycle is crucial for the regeneration of arginine, the substrate for nitric oxide synthase (NOS) enzymes, which produce the important signaling molecule nitric oxide. unil.chmdpi.com
Nitric oxide is synthesized from arginine by NOS, producing citrulline as a byproduct. unil.chmdpi.com In many tissues, this citrulline is efficiently recycled back to arginine via the sequential actions of argininosuccinate synthetase and argininosuccinate lyase. unil.chmedsci.org This recycling mechanism is vital for sustaining NO production, particularly in cells that have a high demand for NO but limited uptake of extracellular arginine. jci.org The expression of ASS in endothelial cells, for instance, is upregulated by factors like laminar shear stress from blood flow, highlighting its importance in vascular physiology. wikipedia.org This interplay ensures a continuous supply of arginine for NO synthesis, which is involved in numerous physiological processes, including vasodilation and neurotransmission. medsci.orgjci.org
Structure
2D Structure
Properties
Molecular Formula |
C10H16N4Na2O6 |
|---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
disodium;(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioate |
InChI |
InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
InChI Key |
NIOYXHIHRCWMMB-USPAICOZSA-L |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Core Metabolic Pathways of Argininosuccinic Acid
Interplay with the Citrulline-Nitric Oxide Cycle
Arginine Precursor Role in Nitric Oxide Synthesis
Argininosuccinic acid is a direct precursor to arginine, the sole substrate for nitric oxide synthases (NOS) in the production of nitric oxide (NO). e-century.usnih.gov The synthesis of arginine from argininosuccinate (B1211890) is catalyzed by the enzyme argininosuccinate lyase (ASL), which cleaves argininosuccinate into arginine and fumarate (B1241708). ontosight.aireactome.orgontosight.ai This pathway is essential for sustaining NO production in various tissues, as the availability of arginine is often a rate-limiting factor for NOS activity. researchgate.net
The capacity to regenerate arginine from citrulline via the sequential actions of ASS and ASL is a prerequisite for all nitric oxide-producing cells. e-century.us This internal recycling pathway, often termed the citrulline-NO cycle, allows cells to maintain a sufficient intracellular pool of arginine for NO synthesis, independent of extracellular arginine uptake. hmdb.cae-century.usresearchgate.net Studies have shown that deficiencies in ASL lead to impaired NO production, underscoring the critical role of the argininosuccinate-to-arginine conversion in this process. nih.govcore.ac.uk In endothelial cells, for instance, this pathway is tightly coupled to endothelial nitric oxide synthase (eNOS) to ensure a dedicated supply of arginine for maintaining vascular tone and health. e-century.us
Functional Coupling with Nitric Oxide Synthase (NOS)
A functional coupling exists between the enzymes of arginine synthesis and nitric oxide synthase. In endothelial cells, argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL) have been shown to co-localize with endothelial nitric oxide synthase (eNOS). e-century.us This spatial proximity facilitates the efficient channeling of newly synthesized arginine directly to NOS, a mechanism that ensures the maintenance of basal NO production levels. e-century.usnih.gov
This enzymatic complex is crucial because it allows for the effective utilization of both endogenous and exogenous arginine for NO synthesis. nih.gov In the absence of ASL, this protein complex is disrupted, leading to a loss of arginine channeling from both intracellular and extracellular sources to NOS. nih.gov This results in diminished NO production, which can have significant physiological consequences. nih.gov Research suggests that argininosuccinic acid itself may have inhibitory effects on NOS, further highlighting the complexity of its role in regulating NO-mediated pathways. nih.gov The regulation of ASS expression is also tied to NO signaling; for example, arginine can down-regulate ASS expression, while citrulline can up-regulate it, creating a feedback loop that modulates NO production. wikipedia.org
Cross-Pathway Metabolic Connections
Argininosuccinic acid metabolism provides a crucial link between the urea (B33335) cycle and the tricarboxylic acid (TCA) cycle, facilitating the integration of nitrogen metabolism with cellular energy production.
Fumarate Generation and Tricarboxylic Acid Cycle Linkage
The cleavage of argininosuccinate by argininosuccinate lyase (ASL) yields two products: arginine and fumarate. wikipedia.orgontosight.aireactome.org The generation of fumarate is a key metabolic event, as fumarate is a direct intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgumaryland.edudroracle.ai This reaction effectively creates a bridge between the urea cycle, which is primarily concerned with nitrogen disposal, and the TCA cycle, the central hub of cellular energy metabolism. droracle.ainih.gov
Once produced in the cytosol via the ASL reaction, fumarate can be transported into the mitochondria to enter the TCA cycle. brainly.in There, it is converted to malate (B86768) by the enzyme fumarase, continuing through the cycle to generate oxaloacetate and contribute to the production of NADH, a key reducing equivalent for ATP synthesis. droracle.ai This connection allows the carbon skeletons of amino acids, specifically the aspartate that was incorporated into argininosuccinate, to be utilized for energy production after the nitrogen has been channeled into urea or other nitrogenous compounds. droracle.ai
Table 1: Key Enzymes and Reactions
| Enzyme | Reaction Catalyzed | Metabolic Pathway Link |
|---|---|---|
| Argininosuccinate Synthetase (ASS) | Citrulline + Aspartate + ATP → Argininosuccinate + AMP + PPi | Connects Urea Cycle to Aspartate pool |
| Argininosuccinate Lyase (ASL) | Argininosuccinate → Arginine + Fumarate | Links Urea Cycle/NO Synthesis to TCA Cycle |
| Nitric Oxide Synthase (NOS) | Arginine + O₂ → Nitric Oxide + Citrulline | Produces Nitric Oxide for signaling |
| Fumarase | Fumarate + H₂O ⇌ Malate | Integrates Fumarate into the TCA Cycle |
Aspartate-Argininosuccinate Shunt Dynamics
The interconnection between the urea and TCA cycles mediated by argininosuccinate metabolism is formally known as the aspartate-argininosuccinate shunt. droracle.ainih.govbrainly.com This shunt describes the metabolic loop where aspartate, carrying a nitrogen atom destined for the urea cycle, is incorporated into argininosuccinate. The subsequent release of the carbon skeleton as fumarate and its re-entry into the TCA cycle allows for the regeneration of oxaloacetate, which can then be transaminated back to aspartate. droracle.aibrainly.in
This cyclic pathway, sometimes referred to as the "Krebs bicycle," is crucial for the metabolic cooperation between mitochondria and the cytosol. brainly.com Fumarate produced in the cytosol from argininosuccinate breakdown can be converted to malate and then oxaloacetate, also in the cytosol. youtube.com This cytosolic oxaloacetate can then be used to regenerate aspartate, completing the shunt. youtube.combrainly.in The dynamics of this shunt are vital for maintaining nitrogen balance and cellular energy homeostasis, particularly under conditions of high protein catabolism where both pathways are highly active. droracle.ai Recent research has also highlighted the role of this shunt in immune responses, where the generation of fumarate can have specific signaling functions. nih.gov
Enzymological Characterization of Argininosuccinate Lyase Asl
ASL Reaction Kinetics and Catalytic Mechanism
The catalytic activity of ASL is fundamental to nitrogen metabolism and the synthesis of arginine. nih.govuniprot.org The enzyme facilitates the breakdown of argininosuccinate (B1211890) through a specific and well-coordinated chemical mechanism.
The cleavage of argininosuccinate by ASL occurs via an E1cb elimination reaction. wikipedia.org The process is initiated by a general base abstracting a proton from the Cβ carbon of the argininosuccinate substrate, which leads to the formation of a negatively charged carbanion intermediate. wikipedia.orgebi.ac.uk Studies suggest that specific amino acid residues within the active site, such as Histidine 162 or Threonine 161, are responsible for this proton abstraction, either directly or through a water molecule. wikipedia.org The resulting carbanion intermediate is stabilized by other residues, like Lysine 289. wikipedia.org This intermediate state provides the driving force for the subsequent cleavage of the C-N bond, releasing fumarate (B1241708) and L-arginine as products. ebi.ac.uk A general acid is proposed to facilitate the final bond cleavage by donating a proton to the guanidinium (B1211019) nitrogen. epa.gov
The reaction is reversible, meaning ASL can also catalyze the synthesis of argininosuccinate from arginine and fumarate. acs.orgnih.gov The equilibrium constant for the cleavage reaction has been determined to be approximately 3.7 mM.
The efficiency of ASL is described by its kinetic parameters, which can vary depending on the source of the enzyme. Studies on bovine liver ASL have reported a Michaelis constant (Km) for argininosuccinate of 51 ± 5 µM. Other studies have reported apparent Km values of 1.25 mM in rat liver and 0.66 mM in human erythrocytes. nih.gov The maximum reaction velocity (Vmax) has been reported as 0.54 µmol/h/mg protein in rat liver and 7.2 nmol/h/mg Hb in human erythrocytes. nih.gov
The kinetic mechanism of bovine liver ASL is described as random, with the formation of two dead-end complexes: E-argininosuccinate-fumarate and E-argininosuccinate-arginine. This indicates that the active site can accommodate the substrate and one of the products simultaneously. Consequently, both fumarate and arginine act as noncompetitive inhibitors with respect to argininosuccinate. Succinate, a structural analog of fumarate, acts as a competitive inhibitor against both fumarate and argininosuccinate.
Enzyme activity is also regulated by post-translational modifications. uniprot.org Acetylation of ASL, particularly on Lys-288, can modify its activity in response to nutrient availability. Increased glucose levels lead to higher acetylation and decreased enzyme activity, while the addition of amino acids decreases acetylation and activates the enzyme.
| Parameter | Value | Source Organism/Tissue | Citation |
| Km (Argininosuccinate) | 51 ± 5 µM | Bovine Liver | |
| Km (Argininosuccinate) | 1.25 mM | Rat Liver | nih.gov |
| Km (Argininosuccinate) | 0.66 mM | Human Erythrocytes | nih.gov |
| Vmax | 0.54 µmol/h/mg protein | Rat Liver | nih.gov |
| Vmax | 7.2 nmol/h/mg Hb | Human Erythrocytes | nih.gov |
| Equilibrium Constant | 3.7 mM | Bovine Liver |
Structural Biochemistry of ASL
The structure of ASL is intrinsically linked to its catalytic function. Its multimeric nature and the specific architecture of its active sites are essential for its enzymatic activity.
ASL functions as a homotetramer, meaning it is composed of four identical protein subunits. wikipedia.orgebi.ac.uknih.gov Each monomer is a single polypeptide chain with a molecular weight of approximately 49 to 52 kDa, giving the entire tetrameric enzyme a molecular weight of about 196 to 208 kDa. wikipedia.org
Each monomer consists of three distinct domains that are primarily alpha-helical in structure. wikipedia.orgnih.gov Domains 1 and 3 share a similar structure, both featuring helix-turn-helix motifs. wikipedia.org Domain 2 is larger and contains nine alpha-helices and a small beta-sheet. wikipedia.org The assembly into a functional tetramer involves two monomers first associating to form a dimer, primarily through hydrophobic interactions involving three alpha-helices from domain 2 of each monomer. wikipedia.org Two of these dimers then associate to form the final tetramer, creating a central core composed of 20 helices. wikipedia.org
A remarkable feature of ASL is that each of its four active sites is formed by the clustering of three highly conserved regions from three different subunits. wikipedia.orgebi.ac.uknih.gov This inter-subunit active site architecture means that the tetrameric structure is absolutely required for catalytic activity. wikipedia.orgnih.gov Key residues implicated in catalysis, such as His-160, are located at this interface. nih.gov
| Structural Feature | Description | Citation |
| Oligomeric State | Homotetramer (4 identical subunits) | wikipedia.orgebi.ac.uknih.gov |
| Monomer MW | ~49-52 kDa | wikipedia.org |
| Tetramer MW | ~196-208 kDa | wikipedia.org |
| Monomer Domains | 3 predominantly alpha-helical domains | wikipedia.orgnih.gov |
| Active Site | Formed by residues from three different monomers | wikipedia.orgebi.ac.uknih.gov |
The catalytic efficiency of enzymes like ASL is not solely dependent on a static structure but also on their conformational dynamics. nih.gov The enzyme exists as an ensemble of conformations, and transitions between these states are critical for substrate binding, catalysis, and product release. nih.govasu.edu
In ASL, a specific region known as the "280's loop" (residues 270-290) and domain 3 are thought to undergo conformational changes necessary for catalysis. nih.govacs.org It is suggested that mutations, such as the Q286R mutation found in some forms of argininosuccinic aciduria, can sterically or electrostatically hinder these essential movements, thereby reducing catalytic efficiency. nih.govacs.org The dynamic behavior of loops within the active site is a key factor in positioning the substrate and catalytic residues correctly for the chemical reaction to occur. nih.govnih.gov The inherent flexibility and dynamic nature of the enzyme structure are thus crucial for its high catalytic efficiency. nih.gov
Molecular Genetics and Transcriptional Regulation of ASL
The synthesis and activity of the ASL enzyme are controlled at the genetic level. The ASL gene contains the instructions for producing the enzyme, and its expression is tightly regulated.
The human ASL gene is located on chromosome 7, specifically in the region 7q11.21. wikipedia.orgnih.govtaylorandfrancis.com The gene spans from base pair 64,984,963 to 65,002,090 and consists of 16 exons that encode the 464 amino acids of the ASL protein. wikipedia.orgnih.gov
Transcriptional regulation of the ASL gene is influenced by several factors. Studies in rats have shown that the gene's expression is subject to developmental control via DNA methylation. nih.gov The 5' region of the ASL gene is more methylated in the fetal liver, where expression is low, compared to the adult liver, where the gene is highly expressed. nih.gov Hormones such as glucocorticoids, glucagon, and insulin (B600854) also regulate its expression. nih.gov More recently, the transcription factor KLF7 has been identified as an activator of ASL transcription, promoting its expression. nih.gov
ASL Gene Variants and Their Functional Impact
The ASL gene provides the instructions for making the argininosuccinate lyase enzyme. medlineplus.gov Mutations in this gene can lead to argininosuccinic aciduria (ASA), an autosomal recessive disorder that is the second most common urea (B33335) cycle disorder. nih.govwikipedia.orgnih.gov Over 130 mutations in the ASL gene have been identified as causes of ASA. medlineplus.gov These mutations can result in an unstable, misshapen, or rapidly degraded ASL enzyme, leading to a buildup of argininosuccinate and ammonia (B1221849) in the body. medlineplus.gov
The clinical presentation of ASA is highly variable, ranging from severe neonatal hyperammonemia to milder, later-onset forms with neurological complications. nih.govnih.gov This variability is not always directly correlated with the specific genotype or the residual enzyme activity. nih.govsigmaaldrich.com
Recent research has explored the impact of different types of ASL gene variants:
Missense Mutations: These mutations result in the substitution of one amino acid for another. For example, the c.1153C>T (p.Arg385Cys) variant, common in the Finnish population, replaces a crucial arginine residue near the active site, impacting the enzyme's stability. nih.gov
Nonsense Mutations: These mutations introduce a premature stop codon, leading to a truncated and non-functional protein. Two common mutations in people of Arab ancestry are Gln116Ter and Gln354Ter. medlineplus.gov
Splicing Mutations: These mutations affect the process of removing introns from the pre-mRNA, leading to an altered protein. For instance, the c.208-15 T>A mutation causes aberrant splicing by retaining a portion of an intron. frontiersin.org
Deletions: In some cases, a small sequence of DNA is deleted from the gene, which can alter the reading frame and result in a non-functional protein. medlineplus.gov
Transcript Variants: Studies have shown that different transcript variants of the ASL gene can also contribute to the variability of the disease. For example, transcript variants with deletions of exon 2 or exon 7 have been shown to have a dominant negative effect on the wild-type or mutant ASL enzyme activity. nih.gov
Table 1: Examples of ASL Gene Variants and their Functional Consequences
| Variant | Type | Functional Impact | Associated Phenotype |
| c.1153C>T (p.Arg385Cys) | Missense | Reduces enzyme stability by affecting a crucial residue near the active site. nih.gov | Argininosuccinic Aciduria nih.gov |
| Gln116Ter (Q116) | Nonsense | Results in a truncated, non-functional protein. medlineplus.gov | Argininosuccinic Aciduria medlineplus.gov |
| Gln354Ter (Q354) | Nonsense | Leads to a truncated, non-functional protein. medlineplus.gov | Argininosuccinic Aciduria medlineplus.gov |
| c.208-15 T>A | Splicing | Causes aberrant splicing, leading to an altered protein. frontiersin.org | Argininosuccinic Aciduria frontiersin.org |
| Exon 2 deletion | Transcript Variant | Produces a stable but inactive truncated protein with a dominant negative effect. nih.gov | Contributes to variable phenotype in Argininosuccinic Aciduria nih.gov |
| Exon 7 deletion | Transcript Variant | Results in an unstable protein with a dominant negative effect on mutant ASL. nih.gov | Contributes to variable phenotype in Argininosuccinic Aciduria nih.gov |
Protein-Protein Interactions of ASL
ASL does not function in isolation but interacts with other enzymes to form multi-enzyme complexes, a phenomenon that enhances metabolic efficiency through substrate channeling and metabolic compartmentation.
Formation of Multi-Enzyme Complexes (e.g., with NOS, ASS1, CAT1)
ASL is known to form complexes with several other enzymes, including:
Argininosuccinate Synthetase (ASS1): ASS1 catalyzes the step immediately preceding ASL in the urea cycle, producing argininosuccinate from citrulline and aspartate. wikipedia.orgnih.gov The close association of ASS1 and ASL is thought to facilitate the direct transfer of argininosuccinate between the two enzymes. nih.gov Studies have shown that ASS1 and ASL can be co-expressed and their loss can promote the growth of certain cancers, like clear cell renal cell carcinoma, by altering nitrogen metabolism. nih.govnih.gov
Nitric Oxide Synthase (NOS): In some tissues, ASL is part of a complex that regenerates arginine for the production of nitric oxide (NO), a crucial signaling molecule. nih.gov This complex ensures a localized supply of arginine for NOS activity.
Cationic Amino Acid Transporter 1 (CAT1): This transporter is responsible for bringing arginine into the cell. The interaction between ASL, ASS1, and CAT1 may help to efficiently channel extracellular citrulline for intracellular arginine synthesis.
The formation of these multi-enzyme complexes, sometimes referred to as metabolons, is a dynamic process that can be influenced by the metabolic state of the cell. nih.gov
Substrate Channeling and Metabolic Compartmentation
The close physical association of enzymes within a metabolic pathway, such as the urea cycle, allows for substrate channeling. This is the process where the product of one enzyme is directly passed on as the substrate to the next enzyme in the pathway without diffusing into the bulk cellular fluid. nih.govyoutube.com
Benefits of Substrate Channeling:
Increased Catalytic Efficiency: By preventing the diffusion of intermediates, the local concentration of the substrate for the next enzyme is increased, leading to a higher reaction rate. youtube.com
Protection of Unstable Intermediates: Some metabolic intermediates are unstable and might degrade if they were to diffuse freely in the cytoplasm. Channeling protects them.
Prevention of Metabolic Crosstalk: It prevents the intermediates of one pathway from being siphoned off by competing metabolic pathways.
Metabolic compartmentation refers to the localization of specific metabolic pathways within particular cellular compartments or microenvironments. In the context of the urea cycle, the initial steps occur in the mitochondria, while the later steps, including the reaction catalyzed by ASL, take place in the cytosol. nih.gov The enzymes of the urea cycle, however, are not randomly distributed. The mitochondrial enzymes are clustered at the inner mitochondrial membrane, and the cytosolic enzymes like ASS1 and ASL are localized around the mitochondria. nih.govnih.gov This spatial organization facilitates the efficient transfer of intermediates between the mitochondrial and cytosolic compartments of the pathway. nih.gov
Biochemical Pathophysiology of Argininosuccinic Acid Dysregulation
Metabolite Accumulation and Derivative Formation
A primary consequence of ASL deficiency is the buildup of the substrate proximal to the enzymatic block, argininosuccinic acid, and its subsequent conversion into various derivatives.
The biochemical hallmark of ASL deficiency is the massive accumulation of argininosuccinic acid (ASA) in all body fluids, as it is not detectable in healthy individuals. nih.gov Plasma concentrations in patients typically range from 50 to 110 µmol/L. nih.govnih.gov The urinary excretion is exceptionally high, with levels often exceeding 10,000 µmol/gm of creatinine (B1669602). nih.gov This compound is efficiently cleared by the kidneys, which can sometimes lead to it being missed in blood analysis. taylorandfrancis.com High concentrations are also found in the cerebrospinal fluid, often exceeding plasma levels. taylorandfrancis.com
In addition to ASA itself, its anhydrides are frequently detected in the urine of patients. nih.govtaylorandfrancis.com These anhydrides are cyclic compounds formed from argininosuccinic acid. researchgate.net However, research using 1H-NMR spectroscopy has indicated that these anhydrides may be artifacts generated during the analytical process, particularly under certain pH and temperature conditions, rather than being present in significant amounts physiologically. nih.gov One study noted that boiling urine quantitatively converts ASA to its anhydrides, which can facilitate its detection. taylorandfrancis.com Under normal physiological conditions, these anhydrides are estimated to be present at less than 1% of the total ASA concentration. nih.gov
Table 1: Typical Argininosuccinic Acid (ASA) Concentrations in ASL Deficiency
| Analyte | Fluid | Typical Concentration |
| Argininosuccinic Acid | Plasma | 50 - 110 µmol/L nih.govnih.gov |
| Argininosuccinic Acid | Urine | > 10,000 µmol/gm creatinine nih.gov |
Guanidinosuccinate (GSA), another significant metabolite, is believed to contribute to the neurotoxicity seen in ASA. cocukmetabolizma.com GSA is not a direct product of the urea (B33335) cycle but is formed from the accumulated argininosuccinate (B1211890). In vitro studies have demonstrated that GSA can be synthesized from argininosuccinate in the presence of reactive oxygen species (ROS), such as the hydroxyl radical and the superoxide (B77818) radical. nih.gov This suggests that the oxidative stress environment present in ASA facilitates the conversion of the excess argininosuccinate into GSA. cocukmetabolizma.com GSA is also known as a uremic toxin that accumulates in renal failure, further implicating it as a pathogenic molecule. cocukmetabolizma.com Both argininosuccinate and guanidinosuccinate are considered key players in the pathophysiology of ASA, with in vitro studies showing they are toxic to both astrocytes and neurons. cocukmetabolizma.comuzh.ch
Perturbations in Amino Acid Homeostasis
The enzymatic block in ASL deficiency critically disrupts the balance of several key amino acids, leading to both deficiencies of essential compounds and accumulations of others.
A crucial consequence of ASL deficiency is the impaired synthesis of arginine. nih.gov The ASL enzyme is the only pathway in the body capable of endogenous arginine generation. nih.gov This "functional" arginine deficiency affects numerous metabolic pathways that depend on it as a substrate. nih.gov
Creatine (B1669601): Arginine is a precursor for creatine synthesis. nih.gov The depletion of arginine can, therefore, lead to a deficiency in creatine, a molecule vital for energy buffering in high-energy-demand tissues like the brain and muscle. In vitro studies on rat brain cells have shown that high concentrations of ASA can decrease intracellular levels of arginine, guanidinoacetate (the precursor to creatine), and creatine itself. uzh.ch
Polyamines: Arginine is a precursor for the synthesis of polyamines (such as putrescine, spermidine, and spermine) via the arginase and ornithine decarboxylase pathway. nih.govnih.gov Polyamines are essential for cell proliferation, differentiation, and stabilizing nucleic acids. nih.gov
Agmatine (B1664431): Arginine can be decarboxylated to form agmatine, a molecule that acts as a neurotransmitter and modulator of nitric oxide synthesis. nih.govresearchgate.net
While deficiencies in polyamines and agmatine are considered theoretical possibilities in ASA patients due to arginine depletion, they have not yet been extensively studied in these individuals. cocukmetabolizma.com
The disruption of the urea cycle leads to characteristic changes in the plasma concentrations of several amino acids.
Citrulline: Plasma citrulline levels are typically elevated, usually in the range of 100–300 μmol/L. nih.gov This accumulation occurs because citrulline is produced upstream of the ASL enzyme block and cannot be effectively consumed.
Glutamine and Alanine (B10760859): Plasma glutamine and alanine concentrations are also commonly elevated. nih.govtaylorandfrancis.com These amino acids act as major carriers of waste nitrogen from peripheral tissues to the liver. squarespace.com When the urea cycle is impaired, this nitrogen cannot be efficiently converted to urea, leading to the buildup of its transport forms, glutamine and alanine, in the blood. squarespace.com However, the elevation in glutamine tends to be less pronounced in ASA compared to more proximal urea cycle defects. nih.gov
Table 2: Altered Amino Acid Levels in Argininosuccinic Aciduria
| Amino Acid | Typical Plasma Level Change | Normal Plasma Range (for comparison) |
| Arginine | Low to Normal taylorandfrancis.com | - |
| Citrulline | Elevated (100 - 300 µmol/L) nih.gov | < 50 µmol/L nih.gov |
| Glutamine | Elevated (< 1000 µmol/L) nih.govnih.gov | - |
| Alanine | Elevated nih.govsquarespace.com | - |
Oxidative and Nitrosative Stress Mechanisms
Increasing evidence points to a significant role for oxidative and nitrosative stress in the pathophysiology of ASA, particularly in the development of neurological disease, which can occur even in the absence of severe hyperammonemia. nih.govbiorxiv.orgresearchgate.net This stress state appears to be a distinct disease mechanism separate from ammonia (B1221849) toxicity. nih.govbiorxiv.org
The deficiency of arginine, the substrate for nitric oxide synthase (NOS), is a central factor. cocukmetabolizma.com Insufficient arginine can lead to the "uncoupling" of NOS, where the enzyme produces superoxide radicals (O₂⁻) instead of nitric oxide (NO). This not only reduces the availability of vasoprotective NO but also increases the production of damaging reactive oxygen species. cocukmetabolizma.com The superoxide radical can then react with the limited NO that is produced, forming peroxynitrite, a highly potent and damaging oxidant that contributes to both oxidative and nitrosative stress. cocukmetabolizma.com Studies in ASL-deficient mouse models have demonstrated that the cerebral disease involves significant neuronal oxidative and nitrosative stress, which is not ameliorated by simply controlling ammonia levels but is reduced when neuronal ASL activity is restored. nih.govbiorxiv.orgresearchgate.net
Role in Glutathione (B108866) Redox Balance
A primary consequence of elevated argininosuccinic acid levels is the disruption of the glutathione redox system, a critical component of cellular antioxidant defense.
Depletion of Reduced Glutathione (GSH): In vitro studies using rat cerebral cortex and striatum have demonstrated that argininosuccinic acid can significantly decrease the concentration of reduced glutathione (GSH) and total sulfhydryl content. medchemexpress.commedchemexpress.com GSH is the most abundant intracellular antioxidant, and its depletion compromises the cell's ability to neutralize harmful reactive oxygen species (ROS).
Altered Redox Potential: The balance between GSH and its oxidized form, glutathione disulfide (GSSG), determines the cellular glutathione redox potential (Eh), a key indicator of the intracellular redox environment. nih.gov A decrease in the GSH/GSSG ratio, as implied by the reduction in GSH concentration caused by argininosuccinic acid, leads to a less negative redox potential, signifying a shift towards an oxidative state. medchemexpress.commedchemexpress.comnih.gov This oxidative shift can, in turn, modulate the activity of various enzymes, including arginase, further impacting the urea cycle. nih.gov
S-Glutathionylation: Under conditions of oxidative stress and altered glutathione balance, the reversible post-translational modification of proteins by glutathione, known as S-glutathionylation, can occur. This process involves the formation of a disulfide bond between a protein cysteine residue and glutathione and can serve as a protective mechanism against irreversible cysteine oxidation. mdpi.com
Generation of Reactive Oxygen Species and Protein Nitrosylation
The accumulation of argininosuccinic acid is directly linked to the increased production of damaging free radicals.
ROS and RNS Production: Argininosuccinic acid has been shown to induce the generation of both reactive oxygen species (ROS) and reactive nitrogen species (RNS). medchemexpress.commedchemexpress.com This leads to significant oxidative damage, evidenced by increased lipid peroxidation (measured by malondialdehyde levels) and protein oxidation (measured by carbonyl formation). medchemexpress.commedchemexpress.com
Formation of Guanidinosuccinic Acid: In the presence of ROS, specifically hydroxyl and superoxide radicals, argininosuccinic acid can be converted into guanidinosuccinic acid (GSA). nih.govnih.gov This reaction has been demonstrated both in vitro and in isolated rat hepatocytes. nih.govnih.gov Furthermore, nitric oxide-derived free radicals can also facilitate the conversion of argininosuccinic acid into GSA, which has been described as a nitric oxide mimic. medchemexpress.commedchemexpress.com
Protein S-Nitrosylation: The overproduction of RNS, particularly nitric oxide (NO), creates an environment ripe for protein S-nitrosylation. This process is the covalent attachment of an NO group to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). wikipedia.org While a normal regulatory mechanism, excessive or aberrant S-nitrosylation can profoundly alter protein function and contribute to pathology. wikipedia.orgnih.gov
Neuronal Vulnerability to Nitrosative Stress
The central nervous system is particularly susceptible to the damage inflicted by argininosuccinic acid-induced nitrosative stress.
Ammonia-Independent Neurotoxicity: Research using mouse models of argininosuccinic aciduria has revealed that the cerebral disease involves significant neuronal oxidative and nitrosative stress that is independent of hyperammonemia. nih.govbiorxiv.orgbiorxiv.org While correcting high ammonia levels is crucial, it does not prevent the progression of neuronal damage if the underlying nitrosative stress is not addressed. biorxiv.orgbiorxiv.org This stress is a primary pathophysiological mechanism leading to cortical cell death. nih.govbiorxiv.org
Mechanisms of Neuronal Damage: The nitrosative stress observed in the brain is associated with the uncoupling of nitric oxide synthase (NOS) enzymes, leading to the production of the highly damaging peroxynitrite radical. biorxiv.org Peroxynitrite can inhibit the mitochondrial respiratory chain, disrupt antioxidant defenses, and ultimately trigger cell death pathways. biorxiv.org
Protein Misfolding and Aggregation: A key consequence of nitrosative stress in neurons is the aberrant S-nitrosylation of critical proteins involved in protein folding and quality control, such as Protein Disulfide Isomerase (PDI) and parkin. nih.govnih.gov S-nitrosylation of PDI inhibits its chaperone activity, leading to the accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases. nih.gov This accumulation triggers endoplasmic reticulum (ER) stress and can lead to apoptosis. nih.gov
Cellular and Molecular Signaling Dysregulation
Argininosuccinic acid dysregulation profoundly disrupts critical cellular signaling networks, most notably those dependent on nitric oxide.
Nitric Oxide-Dependent Signaling Pathways
The deficiency of argininosuccinate lyase (ASL) strikes at the heart of NO production, as ASL is a component of the multiprotein complex that synthesizes NO via the citrulline-NO cycle. nih.govnih.gov
Impaired NO Synthesis: The conventional pathway for NO production relies on NOS enzymes to convert L-arginine to L-citrulline and NO. gssiweb.org ASL catalyzes the preceding step, converting argininosuccinate to arginine and fumarate (B1241708). nih.gov ASL deficiency leads to a depletion of arginine, the substrate for NOS, thereby impairing the cell's ability to produce NO. rarediseases.orgnih.gov
Disruption of the NO-cGMP Pathway: A primary signaling function of NO is the activation of soluble guanylate cyclase (sGC), which then produces the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgmdpi.com This NO-cGMP pathway is crucial for numerous physiological processes, including vasodilation and neurotransmission. frontiersin.org Dysregulation of argininosuccinic acid can disrupt this pathway by limiting NO availability.
Direct NOS Inhibition: Beyond substrate limitation, argininosuccinic acid itself has been shown to inhibit NOS activity. nih.gov In studies on rat aorta, it reduced endothelium-dependent relaxation, an NO-mediated process. nih.gov This suggests a multifactorial disruption of NO signaling.
Putative Argininosuccinic Acid-Mediated Signaling Events
Argininosuccinic acid and its metabolites may also exert direct signaling effects independent of, or downstream from, NO production.
Guanidinosuccinic Acid as a Signaling Molecule: As previously noted, argininosuccinic acid is a precursor to GSA, a compound described as a nitric oxide mimic. medchemexpress.commedchemexpress.comnih.gov This suggests that GSA may be able to activate downstream targets of NO signaling, potentially leading to inappropriate or unregulated cellular responses.
ROS/RNS as Second Messengers: The induction of ROS and RNS by argininosuccinic acid is, in itself, a significant signaling event. medchemexpress.commedchemexpress.com These reactive species can modulate the activity of a wide range of signaling proteins, including kinases and phosphatases, thereby influencing pathways that control cell growth, inflammation, and death.
Downstream Interference in NO Signaling: Evidence suggests that argininosuccinic acid's effects are not solely due to NOS inhibition. In one study, it reduced vasorelaxation induced by sodium nitroprusside (an NO donor), an effect not seen with the classic NOS inhibitor L-NAME. nih.gov This finding points to a potential interference with signaling components downstream of NO itself, such as the interaction of NO with sGC or other targets. nih.gov
Data Tables
Table 1: Effects of Argininosuccinic Acid on Oxidative Stress Markers in Rat Brain Tissue
The following table summarizes in vitro research findings. The data is based on studies of rat cerebral cortex and striatum.
| Argininosuccinic Acid Concentration (µM) | Effect on Reduced Glutathione (GSH) | Effect on Lipid Oxidation (MDA Levels) | Effect on Protein Oxidation (Carbonyl Formation) | Effect on ROS/RNS Generation |
| 250 - 1000 | Decreased Concentration | Increased Levels | Increased Formation | Increased Production |
Data sourced from references medchemexpress.commedchemexpress.com.
Tissue and Organ Specific Biochemical Roles of Argininosuccinic Acid Metabolism
Hepatic Metabolic Contributions
The liver is the primary site of the urea (B33335) cycle, where argininosuccinic acid plays a crucial role in nitrogen waste disposal. medlineplus.gov
Role in Liver Nitrogen Detoxification
The urea cycle is a series of six enzymatic reactions that convert neurotoxic ammonia (B1221849) into urea, which is then excreted in the urine. thinkgenetic.orgmedlineplus.govnih.gov Argininosuccinic acid is the substrate for the fourth step in this cycle, catalyzed by ASL. wikipedia.org This reaction cleaves argininosuccinic acid into arginine and fumarate (B1241708). jci.org Arginine is then used to produce urea, while fumarate enters the citric acid cycle. wikipedia.org
In argininosuccinate (B1211890) lyase deficiency (ASLD), the block in the urea cycle leads to the accumulation of argininosuccinic acid and, consequently, hyperammonemia. jci.orgnih.gov While argininosuccinic acid itself contains two nitrogen atoms and can be excreted, the deficiency of ASL prevents the regeneration of ornithine, which is necessary to continue the cycle. medlink.com Supplementation with arginine can help promote the excretion of waste nitrogen in the form of argininosuccinic acid. researchgate.net
Hepatic Enzyme Activity and Function
Argininosuccinate lyase is a cytosolic enzyme expressed in various tissues, but its highest activity is found in the liver. wikipedia.orgmedlink.com In individuals with ASLD, ASL activity is significantly reduced or absent in the liver. nih.govyoutube.com This deficiency leads to a range of hepatic manifestations, from hepatomegaly (enlarged liver) and elevated liver enzymes to severe fibrosis and cirrhosis. rarediseasesnetwork.orgnih.gov The exact mechanism of liver injury is not fully understood but may be related to the toxic effects of accumulating argininosuccinic acid or the deficiency of downstream products like arginine. rarediseasesnetwork.org Studies have shown a high prevalence of elevated liver enzymes in individuals with ASLD. nih.gov
Neuronal and Central Nervous System Biochemistry
While the liver is central to the urea cycle, the metabolism of argininosuccinic acid also has significant implications for the brain and central nervous system.
Cerebral Argininosuccinic Acid Metabolism
The brain is capable of synthesizing arginine from citrulline through the actions of argininosuccinate synthetase and argininosuccinate lyase. capes.gov.br In ASLD, even though some studies have reported only slightly lower ASL activity in the brain compared to controls, there is a marked accumulation of argininosuccinic acid in various brain regions. nih.gov This accumulation, along with elevated levels of other amino acids like glutamine and glutamic acid, is thought to contribute to the neurological damage seen in the disorder. nih.gov The accumulation of argininosuccinic acid in the brain may be exacerbated by limited transport of dicarboxylic acids across the blood-brain barrier. medlink.com
Blood-Brain Barrier Function and Nitric Oxide Deficiency in Brain
Recent research has highlighted the role of ASL in maintaining the integrity of the blood-brain barrier (BBB). jci.orgnih.gov The BBB is a highly selective barrier that protects the brain from harmful substances in the blood. nih.gov Studies have shown that a deficiency in ASL leads to decreased nitric oxide (NO) production in brain endothelial cells. jci.orgnih.gov Nitric oxide is a critical signaling molecule involved in various physiological processes, including the regulation of blood vessel tone and permeability. jci.org
The lack of ASL disrupts a protein complex necessary for channeling arginine to nitric oxide synthase (NOS), the enzyme that produces NO. nih.govnucdf.org This NO deficiency has been shown to increase the permeability of the BBB by altering the expression of tight junction proteins, such as claudins. jci.orgnih.govjci.org Specifically, a decrease in NO leads to an increase in Claudin-1, which is associated with increased permeability. jci.orgnih.govjci.org This disruption of the BBB can be partially rescued by NO supplementation. jci.orgresearchgate.net
Biochemical Basis of Neuropathological Manifestations
The neurological problems in ASLD are complex and likely result from multiple factors. medlink.com Hyperammonemia is a major contributor, leading to astrocyte swelling, altered neurotransmitter levels, and oxidative stress. medlink.com However, neurological deficits can occur even in the absence of severe hyperammonemia, suggesting other mechanisms are at play. jci.orgnih.govnih.gov
The accumulation of argininosuccinic acid and its derivatives, such as guanidinosuccinic acid, is believed to be neurotoxic. medlink.comcocukmetabolizma.com Furthermore, the deficiency of nitric oxide in the brain is increasingly recognized as a key factor. medlink.comnih.gov NO is essential for normal neuronal function, and its deficiency can lead to neuronal oxidative and nitrosative stress. nih.gov This stress can damage neurons and contribute to the cognitive impairment and seizures seen in individuals with ASLD. medlink.comnih.gov Neuropathological findings in patients have included cortical atrophy, neuronal loss, and changes in the thalamus. medlink.comnih.govoup.com
Table 1: Research Findings on Hepatic Metabolism of Argininosuccinic Acid
| Finding | Implication | References |
| ASL is the fourth enzyme in the urea cycle, converting argininosuccinic acid to arginine and fumarate. | Essential for nitrogen detoxification in the liver. | wikipedia.org |
| ASL deficiency leads to hyperammonemia and accumulation of argininosuccinic acid. | Primary cause of acute metabolic crises in ASLD. | jci.orgnih.gov |
| Patients with ASLD can develop hepatomegaly, fibrosis, and cirrhosis. | Chronic liver disease is a significant complication. | rarediseasesnetwork.orgnih.gov |
| High-dose arginine supplementation may lead to higher liver inflammation in some patients. | Therapeutic approaches need to be carefully managed. | rarediseasesnetwork.org |
| Liver cell transplantation can lead to sustained metabolic and clinical control. | A potential treatment for severe cases. | nih.gov |
Table 2: Research Findings on Neuronal Metabolism of Argininosuccinic Acid
| Finding | Implication | References |
| The brain can synthesize arginine, but ASL deficiency leads to argininosuccinic acid accumulation. | Direct neurotoxicity from argininosuccinic acid is likely. | nih.govcapes.gov.br |
| ASL deficiency causes nitric oxide deficiency in brain endothelial cells. | Impairs blood-brain barrier integrity. | jci.orgnih.gov |
| Decreased NO leads to increased BBB permeability through dysregulation of claudin proteins. | Contributes to the entry of harmful substances into the brain. | jci.orgnih.govjci.org |
| Nitric oxide deficiency is linked to neuronal oxidative and nitrosative stress. | A mechanism for neuronal damage independent of hyperammonemia. | nih.gov |
| Neurological deficits can occur without severe hyperammonemia. | Highlights the role of argininosuccinic acid toxicity and NO deficiency. | jci.orgnih.govnih.gov |
Extraphepatic Metabolic Functions
Argininosuccinate lyase (ASL), the enzyme responsible for cleaving argininosuccinic acid into arginine and fumarate, is expressed in various tissues beyond the liver, including the kidneys, muscle, brain, heart, and red blood cells. nih.gov In these extrahepatic tissues, the primary role of ASL is not ureagenesis but rather the localized synthesis of arginine to meet specific cellular demands. nih.govresearchgate.net
Renal and Muscle-Specific ASL Activity
Kidney:
The kidneys are a major site of extrahepatic arginine synthesis. nih.gov They take up citrulline from the bloodstream and convert it to arginine through the sequential actions of argininosuccinate synthetase (ASS) and ASL, which are located in the proximal tubules. nih.gov This renal production of arginine is significant, accounting for approximately 60% of the net synthesis of arginine in adult mammals. nih.gov The arginine produced in the kidneys is then released back into circulation for use by other tissues.
In cases of argininosuccinic aciduria, a genetic disorder characterized by ASL deficiency, the kidneys' ability to produce arginine is impaired. nih.gov Studies in individuals with this condition have shown greatly reduced ASL activity in the kidneys. nih.gov
Muscle:
Muscle tissue also expresses ASL and contributes to local arginine production. nih.govnih.govresearchgate.net While the quantitative contribution of muscle to systemic arginine homeostasis is less defined than that of the kidneys, the localized synthesis is important for muscle-specific functions. Arginine is a precursor for the synthesis of creatine (B1669601), a vital molecule for energy buffering in muscle cells. nih.govresearchgate.net
Localized Metabolic Contributions in Other Tissues
Beyond the kidneys and muscle, ASL is present in several other tissues where it supports localized metabolic needs.
Brain: The brain exhibits ASL activity, although at lower levels compared to the liver. nih.gov In the brain, arginine is a precursor for the synthesis of neurotransmitters like nitric oxide (NO). nih.govresearchgate.net Studies on argininosuccinic aciduria have revealed significant neurological consequences, suggesting the critical role of local arginine synthesis in the brain. nih.govnih.gov In some cases of this disorder, ASL activity in the brain was only slightly lower than in control individuals, yet there was a marked accumulation of argininosuccinic acid, indicating a disruption in its metabolism. nih.gov
Heart: The heart also expresses ASL, where locally produced arginine can be used for the synthesis of nitric oxide, a key signaling molecule in the cardiovascular system. nih.govnih.govresearchgate.net
Red Blood Cells and Fibroblasts: ASL activity has also been detected in red blood cells and skin fibroblasts. nih.govnih.gov The measurement of ASL activity in these accessible cells is often used for the diagnosis of argininosuccinic aciduria. nih.gov
The following table summarizes the distribution and primary function of Argininosuccinate Lyase (ASL) in various tissues.
| Tissue | Primary Function of ASL | Reference |
| Kidney | Net synthesis of arginine for systemic use | nih.gov |
| Muscle | Local arginine synthesis for creatine production | nih.govresearchgate.netnih.govresearchgate.net |
| Brain | Local arginine synthesis for neurotransmitter production (e.g., nitric oxide) | nih.govresearchgate.netnih.gov |
| Heart | Local arginine synthesis for nitric oxide production | nih.govnih.govresearchgate.net |
| Red Blood Cells | Arginine synthesis | nih.govnih.gov |
| Fibroblasts | Arginine synthesis | nih.govnih.gov |
The widespread, albeit lower-level, expression of ASL in extrahepatic tissues underscores the importance of localized arginine production. This decentralized system ensures that individual tissues can meet their specific metabolic demands for this versatile amino acid.
Advanced Methodologies for Argininosuccinic Acid Research
Analytical Quantification Techniques
Accurate and sensitive quantification of argininosuccinic acid is paramount for both clinical diagnostics and fundamental research. Modern analytical chemistry offers powerful tools to achieve this, primarily through chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy.
Chromatographic and Mass Spectrometric Approaches (HPLC-FD, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-FD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are at the forefront of argininosuccinic acid quantification.
HPLC-FD methods often involve pre-column derivatization of amino acids, including argininosuccinic acid, with reagents like o-phthalaldehyde (B127526) (OPA) to render them fluorescent. researchgate.net This allows for sensitive detection. For instance, a method using a gradient elution with a mobile phase consisting of potassium dihydrogen phosphate (B84403) and dipotassium (B57713) hydrogen phosphate, and a mixture of water, acetonitrile, and methanol (B129727) has been described. ptbioch.edu.pl
LC-MS/MS has emerged as a highly specific and sensitive technique for the direct quantification of underivatized argininosuccinic acid in biological matrices like plasma and dried blood spots. nih.goviu.eduresearchgate.net This approach overcomes the limitations of older methods that were often hampered by tedious sample preparation and potential inaccuracies. nih.goviu.edu A notable LC-MS/MS method utilizes a mixed-mode solid-phase separation that achieves baseline resolution of argininosuccinic acid from interfering substances without the need for derivatization or ion-pairing agents. nih.goviu.edu This method boasts a rapid inject-to-inject time of 6 minutes and excellent analytical performance. nih.goviu.edu LC-MS/MS can also detect and quantify argininosuccinic acid even at very low concentrations where other methods like ion-exchange chromatography might fail. utah.edu It's important to note that argininosuccinic acid can be unstable and convert to its anhydrides, especially at low pH, which can be a consideration during sample preparation and analysis. researchgate.netmdpi.com
Below is a table summarizing key parameters of a validated LC-MS/MS method for argininosuccinic acid quantification in human plasma:
| Parameter | Value |
| Limit of Quantification | 1 µmol/L |
| Linearity (r) | 0.999 (from 1 to 250 µmol/L) |
| Accuracy (Bias) | -3.8% and -10.1% |
| Inter-assay Imprecision (CV) | < 8.06% |
| Inject-to-Inject Time | 6 minutes |
| Data sourced from Miller et al., 2019. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in biological samples. nih.gov High-resolution proton (¹H) NMR has been successfully employed to analyze urine from patients with argininosuccinic aciduria, consistently demonstrating the presence of argininosuccinate (B1211890). nih.govresearchgate.netrevistadechimie.ro The unique spectral fingerprint of argininosuccinic acid allows for its unambiguous identification. nih.gov
One of the key advantages of ¹H-NMR is its ability to provide a comprehensive metabolic profile, simultaneously detecting other relevant metabolites. nih.gov It has also been used to investigate the presence of argininosuccinic acid anhydrides in untreated urine, concluding that these are often artifacts of the analytical methods used rather than being present under normal physiological conditions. nih.govacs.org Furthermore, ¹³C NMR spectroscopy has been proposed as a convenient tool for the detection of argininosuccinic aciduria, capable of providing an unequivocal determination of the metabolite's presence and a rough estimation of its concentration in unprocessed urine samples. nih.gov
Isotopic Tracing for Metabolic Flux Analysis
Isotopic tracing is a dynamic approach that allows researchers to follow the metabolic fate of labeled substrates through specific pathways. In the context of argininosuccinic acid research, stable isotopes are used to measure metabolite fluxes and understand the intricate workings of the urea (B33335) cycle and related pathways. nih.govnih.gov
Studies using stable isotopes in patients with argininosuccinate lyase deficiency have revealed important insights, such as a decreased nitric oxide (NO) flux. nih.gov This demonstrates that the role of argininosuccinate lyase extends beyond the urea cycle and is crucial for the production of arginine for other metabolic processes, including NO synthesis. nih.gov Multi-tracer stable isotope protocols are employed to assess the impact of therapeutic interventions, such as arginine supplementation, on metabolite fluxes. nih.gov
In Vitro Enzyme Assays and Activity Measurements
Measuring the activity of enzymes involved in argininosuccinic acid metabolism, namely argininosuccinate synthetase and argininosuccinate lyase, is fundamental to understanding their function and the consequences of their deficiency.
Argininosuccinate Lyase (ASL) Assays: Several methods exist to measure ASL activity. A common approach is a "forward reaction" assay where the enzyme's activity is determined by adding argininosuccinate as a substrate and measuring the formation of the product, fumarate (B1241708). nih.gov A rapid and sensitive enzymatic method involves the conversion of fumarate to pyruvate, which then participates in a reaction that produces a highly fluorescent compound, resorufin, allowing for continuous monitoring of the enzyme activity. nih.gov Another method is a continuous spectrophotometric rate determination that monitors the increase in absorbance at 240 nm as argininosuccinate is converted to fumarate. sigmaaldrich.com One unit of ASL activity is defined as the formation of 1.0 µmole of L-arginine and fumarate from L-argininosuccinate per minute at pH 7.5 and 37°C. sigmaaldrich.com A "reverse reaction" assay can also be performed using radiolabeled ¹⁴C-fumarate and unlabeled arginine to measure the production of ¹⁴C-argininosuccinate. nih.gov
Argininosuccinate Synthetase (ASS) Assays: The activity of argininosuccinate synthetase is typically measured by quantifying the conversion of citrulline and aspartate into argininosuccinate. acs.orgnih.gov Radioactive assays have been developed for this purpose, providing a sensitive means of measurement in cultured cells like lymphocytes. nih.gov Kinetic analyses of ASS in liver homogenates from patients with citrullinemia have been performed to characterize the enzyme's properties, such as its specific activity, pH optimum, and Michaelis constants. nih.gov
The following table provides an overview of the kinetic properties of urea cycle enzymes, including argininosuccinate synthetase and lyase, in porcine enterocytes and liver, highlighting the tissue-specific differences in their activity. nih.gov
| Enzyme | Tissue | Vmax (nmol/mg protein/h) | Km (mM) |
| Argininosuccinate Synthetase (ASS) | Enterocytes | 1.8 ± 0.2 | 0.04 ± 0.01 (for Citrulline) |
| Liver | 65 ± 5 | 0.12 ± 0.02 (for Citrulline) | |
| Argininosuccinate Lyase (ASL) | Enterocytes | 3.5 ± 0.4 | 0.05 ± 0.01 |
| Liver | 85 ± 7 | 0.15 ± 0.03 | |
| Adapted from Wu et al., 1995. nih.gov |
Development and Application of Biochemical Model Systems
To study the complex cellular and molecular mechanisms underlying argininosuccinic acid metabolism and related disorders, researchers rely on various model systems.
Cell-Based Models for Pathway Elucidation
Cell-based models are indispensable for dissecting the roles of specific enzymes and pathways in a controlled environment. Cultured human cells, such as skin fibroblasts and lymphocytes, have been instrumental in diagnosing and studying argininosuccinate lyase deficiency by allowing for direct measurement of enzyme activity. nih.govmedscape.com
More recently, human-induced pluripotent stem cells (hiPSCs) have emerged as a powerful tool. nih.gov hiPSCs can be generated from patients with argininosuccinic aciduria and then differentiated into relevant cell types, such as hepatocyte-like cells, to model the disease in vitro. nih.govd-nb.info These models allow for detailed investigation of disease mechanisms and the testing of novel therapeutic strategies, such as gene editing with CRISPR technology. nih.gov For example, hiPSC-derived hepatocyte-like cells from a patient with a specific ASL mutation showed a 1,000-fold decrease in argininosuccinic acid levels after correction of the mutation using an adenine (B156593) base editor. nih.gov Furthermore, cell-based models, including those using gastrointestinal cancer cells, have been used to study the effects of arginine on the urea cycle and related metabolic pathways. nih.gov
Genetically Modified Animal Models for Biochemical Characterization
Genetically modified animal models, particularly murine models, are indispensable tools for investigating the biochemical consequences of metabolic disorders related to argininosuccinic acid. By targeting specific genes, researchers can create models that replicate human diseases, offering a platform to study pathogenesis and explore potential treatments. nih.govsigmaaldrich.com
A prominent example is the argininosuccinate lyase (ASL) deficient mouse, created through gene targeting. nih.govsigmaaldrich.com These mice serve as a model for argininosuccinic aciduria, a human urea cycle disorder caused by a deficiency in the ASL enzyme. nih.govsigmaaldrich.com Metabolic studies on these knockout mice reveal a biochemical phenotype that closely mirrors the human condition, characterized by hyperammonemia, significantly elevated plasma argininosuccinic acid, and low plasma arginine levels. nih.govsigmaaldrich.com The creation of these models was driven by the need to investigate the role of ASL in the endogenous production of arginine, which is a substrate for nitric oxide synthases (NOS). nih.govsigmaaldrich.com
Further research has utilized a hypomorphic mouse model of ASL deficiency (AslNeo/Neo), which has less than 20% residual ASL activity. core.ac.ukmdpi.com This model also recapitulates the human phenotype and has been instrumental in studying the systemic effects of the disorder beyond the urea cycle. mdpi.com Studies using this model have demonstrated that ASL deficiency leads to multi-organ dysfunction and a significant reduction in nitric oxide (NO) synthesis. core.ac.ukaku.edu This is evidenced by decreased S-nitrosylation and nitrite (B80452) in tissues like the heart. nih.gov These animal models have been crucial in establishing that ASL plays a role in regulating NO homeostasis by channeling both intracellularly synthesized and extracellularly supplied arginine to NOS. aku.edunih.gov
The following table summarizes the key biochemical characteristics observed in the ASL-deficient mouse model compared to wild-type mice.
| Metabolite | Observation in ASL-Deficient Mice | Reference |
|---|---|---|
| Plasma Argininosuccinic Acid | Elevated | nih.gov |
| Plasma Arginine | Low | nih.gov |
| Ammonia (B1221849) | Elevated (Hyperammonemia) | nih.gov |
| Nitric Oxide (NO) Production | Reduced | core.ac.uknih.gov |
Synthesis and Chemical Biology of Argininosuccinic Acid and Analogues
The synthesis and study of argininosuccinic acid and its analogues are fundamental to understanding its metabolic role and for developing research tools. This involves both biological and chemical approaches to produce the molecule and its variants, followed by detailed characterization.
Argininosuccinic acid is naturally synthesized in cells from citrulline and aspartic acid, a reaction catalyzed by the enzyme argininosuccinate synthetase (ASS). wikipedia.orgwikiwand.comwikipedia.org This reaction is the rate-limiting step in the biosynthesis of arginine. wikipedia.orgresearchgate.net While this enzymatic pathway is central to its biological role, alternative synthetic strategies are employed for research and potential therapeutic applications.
Biocatalytic Synthesis: A green and efficient method for synthesizing L-argininosuccinic acid has been developed using a biocatalytic asymmetric Michael addition reaction. rsc.org This strategy cleverly runs a part of the urea cycle in reverse by using argininosuccinate lyase (ASL) as the biocatalyst. rsc.org The enzyme, specifically from Saccharomyces cerevisiae expressed in E. coli, catalyzes the reaction between L-arginine and fumarate. rsc.org This one-step biocatalytic route is noted for its high molecular economy and has been successfully used to produce the pure lithium salt of L-argininosuccinic acid at a gram scale with a 70% yield. rsc.org This approach represents a significant advancement over traditional chemical methods, which can be more complex and environmentally taxing. rsc.orgnih.gov
Chemical Synthesis: The chemical synthesis of argininosuccinic acid and its analogues can be challenging. For instance, the synthesis of nitro analogues of argininosuccinate has been undertaken to probe enzyme mechanisms. nih.gov The formal identification of argininosuccinic acid from human urine involved isolation and purification using ion-exchange chromatography, highlighting the steps needed to obtain the free acid from biological sources. scripps.edu The development of greener alternatives like biocatalysis is often preferred to avoid hazardous chemicals and complex steps such as the use of protective groups required in traditional organic synthesis. nih.govrsc.org
The table below contrasts the key features of biocatalytic and natural synthesis methods.
| Feature | Biocatalytic Synthesis (ASL-catalyzed) | Natural Synthesis (ASS-catalyzed) |
|---|---|---|
| Enzyme | Argininosuccinate Lyase (ASL) | Argininosuccinate Synthetase (ASS) |
| Reactants | L-arginine and Fumarate | Citrulline and Aspartic Acid |
| Reaction Type | Reverse Michael Addition | Condensation (ATP-dependent) |
| Reported Yield | 70% (gram scale) | N/A (Biological process) |
The study of argininosuccinic acid derivatives and analogues provides critical insights into enzyme function and metabolic pathways. These compounds are often used as inhibitors or probes in biochemical assays.
Nitro Analogues: Researchers have synthesized and tested nitro analogues of both argininosuccinate and its precursor, aspartate. nih.gov
3-nitro-2-aminopropionic acid , an analogue of aspartate, was found to be an alternate substrate for argininosuccinate synthetase. nih.gov
N3-(L-1-carboxy-2-nitroethyl)-L-arginine , the nitro analogue of argininosuccinate, acts as a potent competitive inhibitor of argininosuccinate lyase but is not a substrate for the enzyme. nih.gov Its tighter binding compared to the natural substrate is thought to be due to its structural similarity to a carbanionic intermediate in the enzyme's reaction pathway. nih.gov The pH-independent inhibitory constant (pKi) for this analogue is 2.7 µM, which is 20 times smaller than the Km of argininosuccinate. nih.gov
Cyclic Anhydrides: In patients with argininosuccinic aciduria, the accumulation of argininosuccinic acid leads to the spontaneous formation of derivatives. researchgate.net Previously undescribed compounds derived from argininosuccinic anhydride (B1165640) have been identified in patient urine. researchgate.net These include diastereoisomers of 8-carboxy-2-carboxymethyl-3-oxo-2,3,5,6,7,8-hexa-hydro-1H-imidazo [1,2-a] nih.govsigmaaldrich.comdiazepine. researchgate.net High-performance liquid chromatography (HPLC) methods have been developed to simultaneously determine argininosuccinate and its two cyclic anhydrides in urine samples. nih.gov
Other Derivatives: Guanidinosuccinic acid (GSA), a known uremic toxin, can be formed from argininosuccinic acid in vitro through reactions with reactive oxygen species like hydroxyl radicals and superoxide (B77818) radicals. nih.gov
This table summarizes the characterized analogues and derivatives of argininosuccinic acid.
| Analogue/Derivative Name | Type | Key Biochemical Property | Reference |
|---|---|---|---|
| N3-(L-1-carboxy-2-nitroethyl)-L-arginine | Synthetic Analogue | Strong competitive inhibitor of Argininosuccinate Lyase (ASL) | nih.gov |
| 3-nitro-2-aminopropionic acid | Synthetic Analogue (of Aspartate) | Alternate substrate for Argininosuccinate Synthetase (ASS) | nih.gov |
| Argininosuccinic Anhydrides | Spontaneous Derivative | Detected in urine of patients with argininosuccinic aciduria | researchgate.netnih.gov |
| Guanidinosuccinic acid (GSA) | Oxidative Derivative | Formed from Argininosuccinic acid via reactive oxygen species | nih.gov |
Future Directions and Emerging Research Avenues
Unraveling Complex Mechanistic Roles
Future research is poised to further unravel the intricate mechanistic roles of argininosuccinic acid and the consequences of its accumulation. A key area of investigation is its contribution to neurological dysfunction, which is often disproportionate to the severity of hyperammonemia. ucl.ac.uknih.gov Studies suggest that argininosuccinic acid itself, or its derivatives like guanidino compounds, may be directly toxic to the brain. nih.gov The disturbance in nitric oxide (NO) synthesis, a critical signaling molecule in the nervous system, is another major focus. nih.govjci.org ASL is essential for the NO-citrulline cycle, which regulates NO production in various tissues. nih.gov Therefore, a deficiency in ASL leads to systemic NO deficiency, which may contribute significantly to the neurological and other systemic manifestations of ASA. nih.govjci.org
Recent findings have highlighted that ASL's role extends beyond its enzymatic function in the urea (B33335) cycle. mdpi.com It is now understood to have a structural role in the citrulline-nitric oxide cycle in the brain. mdpi.com This dual function complicates the understanding of how different mutations in the ASL gene impact the catalytic versus the structural roles of the enzyme, and consequently, the disease phenotype. nih.gov
Furthermore, research indicates that the accumulation of argininosuccinic acid can induce oxidative stress, leading to the oxidation of lipids and proteins, a decrease in the antioxidant glutathione (B108866), and reduced activity of antioxidant enzymes. medchemexpress.com It can also be converted to guanidinosuccinic acid, which acts as a nitric oxide mimic. medchemexpress.com The interplay between these various pathological mechanisms, including direct toxicity, NO deficiency, and oxidative stress, is a critical area for future investigation to fully comprehend the systemic nature of ASA. ucl.ac.uk
Innovative Methodological Advancements
The development of novel therapeutic and diagnostic methodologies is a cornerstone of future research into argininosuccinic aciduria. One of the most promising areas is the advancement of genetic and molecular therapies. Messenger RNA (mRNA) therapeutics, encapsulated in lipid nanoparticles (LNPs), are being explored as a novel approach to treat ASA. mdpi.com This strategy aims to deliver a functional copy of the ASL mRNA to cells, enabling the production of the deficient enzyme. mdpi.com Research in this area involves optimizing the mRNA sequence, including its cap, untranslated regions, coding sequence, and poly(A) tail, to enhance protein expression and stability. mdpi.com
Gene therapy using adeno-associated viral (AAV) vectors is another active area of research, although it comes with its own set of challenges and limitations. mdpi.com Continued research into optimizing vector design and delivery methods is crucial for the successful clinical translation of these therapies.
Beyond therapeutic interventions, advancements in analytical techniques are improving the diagnosis and monitoring of ASA. Tandem mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the sensitive detection and quantification of argininosuccinic acid and other metabolites in biological samples. scientificlabs.co.ukresearchgate.net These methods are not only crucial for newborn screening and diagnosis but also for studying the metabolic consequences of the disease and the effects of therapeutic interventions. researchgate.netrarediseases.org The development of more refined and accessible analytical platforms will be vital for personalized medicine approaches in ASA management.
Cross-Disciplinary Research Integrations
The complex and systemic nature of argininosuccinic aciduria necessitates a cross-disciplinary research approach. The integration of knowledge from genetics, neurology, metabolism, and pharmacology is essential for a comprehensive understanding of the disease and the development of effective treatments. The neurological phenotype in ASA, which includes developmental delay, epilepsy, and ataxia, does not always correlate with the severity of hyperammonemia or plasma argininosuccinic acid levels, underscoring the need for a multidisciplinary perspective. nih.govnih.gov
Collaborations between basic science researchers and clinicians are crucial for translating laboratory findings into clinical practice. ucl.ac.uk For instance, the insights gained from mouse models of ASA, which exhibit a similar biochemical phenotype to humans, are invaluable for studying disease pathogenesis and testing novel therapeutic strategies. nih.govnih.gov These models have been instrumental in demonstrating the role of ASL in systemic nitric oxide production and the multi-organ dysfunction that extends beyond the liver. nih.gov
Furthermore, the study of argininosuccinic aciduria is benefiting from insights from other fields. For example, research on the blood-brain barrier has shed light on how NO deficiency in ASA can lead to increased permeability, potentially contributing to neurological deficits. jci.org The application of systems biocatalysis, a modular approach to designing enzyme-catalyzed reactions, offers new perspectives for the synthesis of key metabolites and the development of biocatalytic therapies. researchgate.net The continued integration of diverse research fields will undoubtedly accelerate progress in understanding and treating this complex metabolic disorder. The growing market for ASA treatments, projected to increase in the coming years, is also expected to fuel further research and development in this area. biospace.com
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting argininosuccinic acid (ASA) in biological samples, and how do methodological differences impact diagnostic thresholds?
- Answer : Ion-exchange chromatography (IEC) with derivatization (e.g., ninhydrin) and liquid chromatography tandem mass spectrometry (LC-MS/MS) are widely used. IEC requires acidification and heating to convert ASA into a single anhydride peak for quantitation, but it is less sensitive than LC-MS/MS . For example, IEC detected ASA in healthy individuals (11.3–47.7 μmol/g Cr), challenging the assumption that any detectable ASA in urine indicates argininosuccinic aciduria . Laboratories should validate their methods and establish context-specific reference ranges.
Q. What is the role of argininosuccinic acid (disodium) in the urea cycle, and how can its enzymatic cleavage be experimentally monitored?
- Answer : ASA is cleaved by argininosuccinate lyase (ASL) into arginine and fumarate during the urea cycle. To monitor this, researchers can:
- Use spectrophotometric assays to track fumarate production.
- Apply stable isotope-labeled ASA to trace metabolic flux in cell cultures .
- Measure ASL activity in fibroblasts or plasma via enzymatic assays coupled with HPLC .
Q. What are the standard diagnostic thresholds for ASA in plasma/urine to confirm urea cycle disorders (UCDs)?
- Answer :
| Sample Type | Diagnostic Threshold | Method | Reference |
|---|---|---|---|
| Plasma | >50 µM | LC-MS | |
| Urine | >1000 µM (untreated) | IEC |
- Note: Thresholds vary with methodology. Confirmatory testing (e.g., genetic analysis of ASL) is required .
Advanced Research Questions
Q. How can contradictory data on ASA levels in healthy individuals be resolved, and what statistical approaches are suitable for reconciling these discrepancies?
- Answer : Contradictions arise from sensitivity differences (e.g., LC-MS/MS vs. IEC) and pre-analytical processing (e.g., heating/acidification). Researchers should:
- Perform meta-analyses stratified by methodology .
- Use multivariate regression to adjust for confounders (e.g., creatinine normalization).
- Validate findings in multi-center studies with harmonized protocols .
Q. What experimental models are optimal for studying ASA-induced oxidative stress, and how can redox imbalances be quantified?
- Answer :
- In vitro : Neuronal cell lines (e.g., SH-SY5Y) treated with ASA to measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) .
- In vivo : Transgenic ASL knockout mice to assess lipid peroxidation (malondialdehyde assays) and glutathione (GSH) depletion .
- Advanced quantification : LC-MS-based metabolomics to map TCA cycle disruptions (e.g., reduced L-malic acid) linked to ASA accumulation .
Q. How can researchers design robust studies to investigate ASA's dual role in metabolic pathways (urea cycle vs. TCA cycle)?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Use isotopically labeled [¹³C]-ASA to trace carbon flux in hepatocyte models.
- Novel : Explore ASA's interaction with mitochondrial malate shuttles via CRISPR-Cas9 knockdown of ASL .
- Ethical : Prioritize non-invasive sampling (e.g., urine) in pediatric UCD cohorts .
Q. What computational tools are available to model ASA's physicochemical properties, and how can these inform experimental design?
- Answer :
- Molecular dynamics simulations : Predict ASA’s stability under varying pH/temperature conditions (critical for storage: -20°C, dry ).
- Cheminformatics platforms : Use PubChem or ChemSpider (ID: 389016) to analyze stereochemical purity .
- Pathway mapping tools : KEGG or Reactome to visualize ASA’s integration into arginine-proline metabolism .
Methodological Guidance
Q. How should researchers address variability in ASA quantitation across laboratories?
- Answer :
- Implement inter-laboratory calibration using certified reference materials.
- Adopt standardized pre-analytical protocols (e.g., acidification for IEC ).
- Report data with detailed metadata (e.g., instrument parameters, normalization methods) .
Q. What are best practices for publishing ASA-related findings to ensure reproducibility?
- Answer : Follow the structure outlined in Reviews in Analytical Chemistry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
